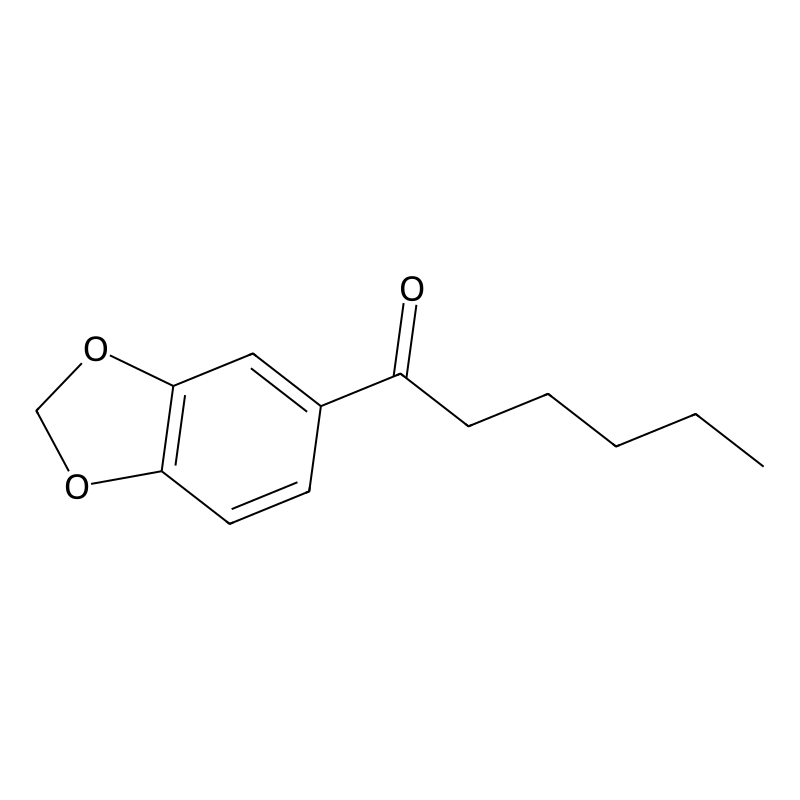

1-(1,3-Benzodioxol-5-yl)-1-hexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1,3-Benzodioxol-5-yl)-1-hexanone is a synthetic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of approximately 220.27 g/mol. This compound features a benzodioxole moiety, which is a bicyclic structure containing two fused aromatic rings and two ether linkages. It is categorized as a synthetic cathinone, sharing structural and pharmacological similarities with various amphetamines, which positions it within a class of compounds often associated with psychoactive effects .

1-(1,3-Benzodioxol-5-yl)-1-hexanone can undergo various chemical transformations:

- Oxidation: The ketone functional group can be oxidized to form corresponding carboxylic acids or other ketones.

- Reduction: The ketone can also be reduced to secondary alcohols or other derivatives depending on the reducing agent used.

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of diverse derivatives through reactions with nucleophiles.

Several synthetic routes have been proposed for the preparation of 1-(1,3-Benzodioxol-5-yl)-1-hexanone:

- Starting Materials: The synthesis typically begins with commercially available precursors such as benzodioxole derivatives and hexanone.

- Condensation Reaction: A common method involves the condensation of benzodioxole with hexanone in the presence of an acid catalyst.

- Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques to isolate the desired compound in high purity .

Several compounds share structural similarities with 1-(1,3-Benzodioxol-5-yl)-1-hexanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Methylenedioxyphenyl)-2-propanone | Contains methylenedioxy group | Known as MDMA; significant psychoactive effects |

| 4-Methylmethcathinone (4-MMC) | Methylated cathinone derivative | Associated with recreational use |

| 3,4-Methylenedioxypyrovalerone (MDPV) | Contains pyrrolidine ring | Potent stimulant with high abuse potential |

| 2-Aminoindane | Indole structure | Less potent than amphetamines; unique scaffold |

The uniqueness of 1-(1,3-Benzodioxol-5-yl)-1-hexanone lies in its specific benzodioxole structure combined with a hexanone moiety, which differentiates it from other stimulants and psychoactive compounds.